N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
This compound features a pyrazine core substituted at the 3-position with a 4-phenylpiperazine moiety. A sulfanyl acetamide linker bridges the pyrazine ring to a 2-ethyl-6-methylphenyl group.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-3-20-9-7-8-19(2)23(20)28-22(31)18-32-25-24(26-12-13-27-25)30-16-14-29(15-17-30)21-10-5-4-6-11-21/h4-13H,3,14-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJOMXCFFPJBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reactions: The final step involves coupling the indole, piperidine, and oxadiazole moieties together using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Pharmacological Potential
Anticancer Activity : The compound has been studied for its potential anticancer properties. Research indicates that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including human lung carcinoma and breast cancer cells. For instance, Mannich bases related to this compound have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, suggesting that N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide may possess similar or improved efficacy against cancer cells .
Neuropharmacological Effects : The structure of the compound suggests potential activity in the central nervous system. Compounds containing piperazine moieties are often explored for their effects on neurotransmitter systems. This particular compound may influence serotonin receptors due to the presence of the 4-phenylpiperazine group, which could lead to applications in treating psychiatric disorders or neurological conditions .
Mechanism of Action Studies
Understanding the mechanism of action is crucial for developing effective therapeutic agents. Preliminary studies suggest that compounds with similar structures may interact with ion channels or neurotransmitter receptors. For example, binding studies have indicated potential interactions with sodium and calcium channels, which are critical in managing seizure disorders . Further research could elucidate how this compound modulates these pathways.
Structure–Activity Relationship (SAR)
The structural features of this compound play a significant role in its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine Ring | Increases affinity for serotonin receptors |
| Pyrazine Moiety | Potentially enhances anticancer activity |
| Sulfanyl Group | May contribute to cytotoxic properties |
| Ethyl and Methyl Substituents | Influence lipophilicity and permeability across biological membranes |
Case Studies and Research Findings
Several studies have explored compounds structurally related to this compound:
- Anticonvulsant Screening : A library of compounds including derivatives was screened using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating that certain derivatives exhibited significant anticonvulsant properties .
- Cytotoxicity Assays : In vitro studies have shown that some Mannich bases derived from similar structures display potent cytotoxicity against a range of cancer cell lines, suggesting that modifications to the core structure can enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Comparison with Analogues
Table 1: Structural Features of Comparable Compounds
Notes:
Physicochemical Properties:
Table 2: Key Properties of Target Compound vs. Analogues
Notes:
Patent and Therapeutic Context
- highlights a patent for a pyrimidine-piperazine acetamide derivative, indicating industrial interest in such scaffolds for metabolic or neurological disorders .
- The target compound’s structural alignment with these patented molecules positions it as a candidate for further drug development, particularly in diseases involving oxidative stress or receptor modulation .
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide, with the CAS number 1029733-44-5, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 447.6 g/mol. Its structure incorporates a phenylpiperazine moiety, which is known for various pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 1029733-44-5 |
| Molecular Formula | C25H29N5OS |
| Molecular Weight | 447.6 g/mol |
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its potential as an anticonvulsant and anticancer agent.
Anticonvulsant Activity
Research indicates that derivatives containing piperazine rings exhibit significant anticonvulsant properties. In a study evaluating various N-phenylacetamide derivatives, compounds similar to this compound demonstrated protective effects in animal models against seizures induced by maximal electroshock (MES) and pentylenetetrazole tests. The compound's mechanism may involve modulation of voltage-sensitive sodium channels, enhancing its efficacy against seizures .
Anticancer Activity
The compound's structural features suggest potential anticancer activity, particularly against prostate cancer cells. Aryl-piperazine derivatives have shown cytotoxic effects in various cancer cell lines. In vitro studies revealed that compounds with similar structures exhibited significant antiproliferative effects at low concentrations, suggesting a promising avenue for cancer therapy .
Case Studies
- Anticonvulsant Efficacy : A study conducted on N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide derivatives found that compounds with similar pharmacophores provided substantial protection in MES tests at doses of 100 mg/kg, indicating their potential as effective anticonvulsants .
- Cytotoxicity in Cancer Models : Another investigation into thiosemicarbazones derived from pyridine analogs demonstrated that compounds with structural similarities to this compound exhibited potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines, reinforcing the importance of the piperazine moiety in enhancing biological activity .
The proposed mechanism of action for this compound includes:
- Sodium Channel Modulation : Interaction with neuronal voltage-sensitive sodium channels may contribute to its anticonvulsant properties.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also trigger programmed cell death through mitochondrial pathways.
Q & A
Q. Methodological Answer :
- Conformational analysis : X-ray crystallography reveals that intramolecular hydrogen bonds (e.g., C–H⋯O, N–H⋯N) enforce planar or folded geometries. For example, in N-(4-chlorophenyl) analogs, such interactions reduce rotational freedom between the pyrimidine and phenyl rings, stabilizing bioactive conformations .
- Biological relevance : Stable conformations enhance binding to target sites (e.g., enzyme active pockets). Molecular docking studies paired with MD simulations (using Amber or GROMACS) can correlate hydrogen-bond networks with antibacterial or anticancer activity .
Advanced: How can contradictions in dihedral angle measurements between analogous acetamides be resolved?
Methodological Answer :
Discrepancies arise from:
- Crystallographic packing effects : Variations in intermolecular interactions (e.g., π-stacking, van der Waals forces) alter dihedral angles. For instance, N-(2-chlorophenyl) derivatives exhibit 67.84° pyrimidine-phenyl angles vs. 42.25° in N-(4-chlorophenyl) analogs due to packing along [101] directions .
- Resolution strategies :
Basic: What analytical methods validate the purity of synthesized batches?
Q. Methodological Answer :
- HPLC-UV : A C18 column with acetonitrile/water (60:40) mobile phase at 254 nm detects impurities <0.1% .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6) confirm structural integrity. Key signals include:
- Acetamide carbonyl at δ ~168 ppm.
- Piperazine protons as multiplets (δ 2.5–3.5 ppm) .
- Elemental analysis : Validate C/H/N/S ratios within ±0.3% of theoretical values .
Advanced: What in vitro models assess the antibacterial potential of phenylpiperazine-containing acetamides?
Q. Methodological Answer :
- MIC assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains, with ciprofloxacin as a control .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC.
- Mechanistic studies :
Advanced: How do sulfanyl and piperazine moieties influence electrochemical properties?
Q. Methodological Answer :
- Cyclic voltammetry : In acetonitrile/TBAP electrolyte, the sulfanyl group exhibits oxidation peaks at ~1.2 V (vs. Ag/AgCl), while the piperazine ring contributes reversible redox behavior at −0.5 V .
- DFT calculations : Gaussian09 simulations (B3LYP/6-311++G**) correlate HOMO-LUMO gaps with electron-withdrawing effects of the sulfanyl group, impacting charge-transfer interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
